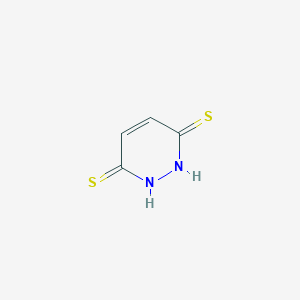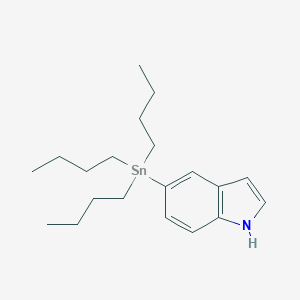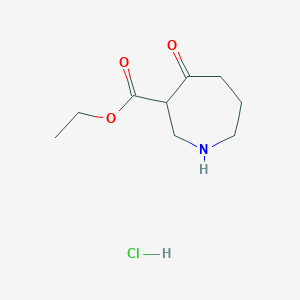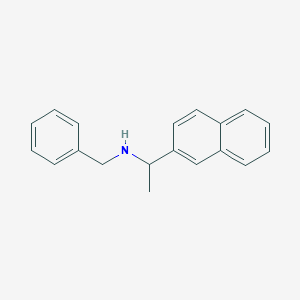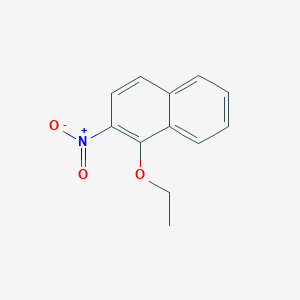
1-Ethoxy-2-nitronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-nitronaphthalene, also known as ENN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C12H9NO3. ENN is a nitro compound that contains a naphthalene ring and an ethoxy group, which makes it a versatile compound for various research applications.
Mecanismo De Acción
1-Ethoxy-2-nitronaphthalene works by reacting with ROS to form a fluorescent adduct, which can be detected using fluorescence spectroscopy. The reaction between 1-Ethoxy-2-nitronaphthalene and ROS is highly specific, and the fluorescence intensity is directly proportional to the amount of ROS present in the sample. This mechanism of action makes 1-Ethoxy-2-nitronaphthalene a powerful tool for studying oxidative stress in biological systems.
Efectos Bioquímicos Y Fisiológicos
1-Ethoxy-2-nitronaphthalene has been shown to have minimal toxicity and does not affect the viability of cells or tissues. This makes it a safe and reliable tool for studying oxidative stress in biological systems. 1-Ethoxy-2-nitronaphthalene has also been shown to be stable under physiological conditions, which is important for its use in biological studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Ethoxy-2-nitronaphthalene is its high sensitivity and selectivity for detecting ROS. This makes it a valuable tool for studying oxidative stress in biological systems. Additionally, 1-Ethoxy-2-nitronaphthalene is easy to synthesize, making it readily available for use in research. However, one limitation of 1-Ethoxy-2-nitronaphthalene is its limited solubility in aqueous solutions, which can make it difficult to use in certain biological assays.
Direcciones Futuras
There are several future directions for research involving 1-Ethoxy-2-nitronaphthalene. One potential application is its use in studying the role of oxidative stress in disease pathogenesis. 1-Ethoxy-2-nitronaphthalene could be used to detect ROS in diseased tissues, which could provide valuable insights into the mechanisms underlying various diseases. Additionally, 1-Ethoxy-2-nitronaphthalene could be modified to improve its solubility in aqueous solutions, which would make it more versatile for use in biological assays. Finally, 1-Ethoxy-2-nitronaphthalene could be used in combination with other fluorescent probes to study multiple aspects of oxidative stress in biological systems.
Métodos De Síntesis
The synthesis of 1-Ethoxy-2-nitronaphthalene can be achieved through several methods, including the nitration of 1-ethoxynaphthalene using nitric acid and sulfuric acid. Another method involves the reaction of 1-nitronaphthalene with sodium ethoxide. Both of these methods have been proven to be effective in producing high yields of 1-Ethoxy-2-nitronaphthalene.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-nitronaphthalene has been extensively studied for its potential applications in scientific research. One of the most notable applications of 1-Ethoxy-2-nitronaphthalene is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-Ethoxy-2-nitronaphthalene has been shown to be highly sensitive and selective in detecting ROS, making it a valuable tool for studying oxidative stress in cells and tissues.
Propiedades
Número CAS |
199126-36-8 |
|---|---|
Nombre del producto |
1-Ethoxy-2-nitronaphthalene |
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1-ethoxy-2-nitronaphthalene |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12-10-6-4-3-5-9(10)7-8-11(12)13(14)15/h3-8H,2H2,1H3 |
Clave InChI |
KATQKOWWJWPQET-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |
Sinónimos |
Naphthalene, 1-ethoxy-2-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



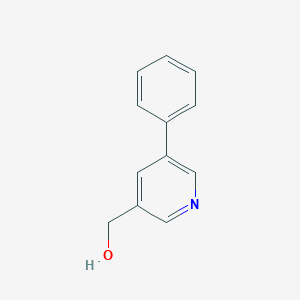
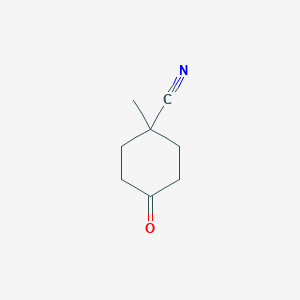
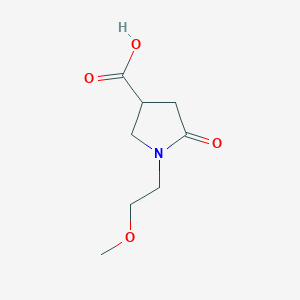
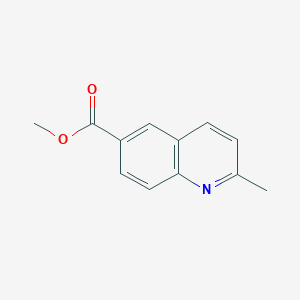
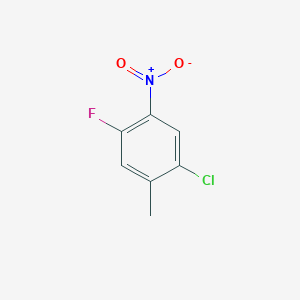
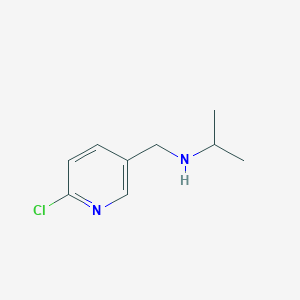
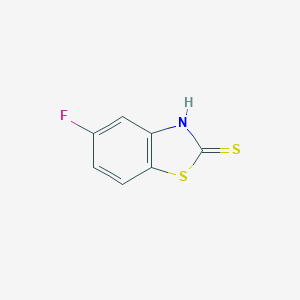
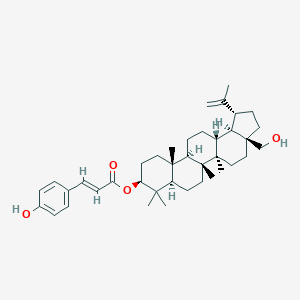
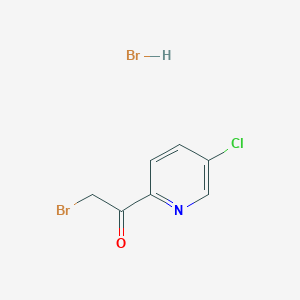
![Benzo[b]thiophene-4-carbaldehyde](/img/structure/B180431.png)
